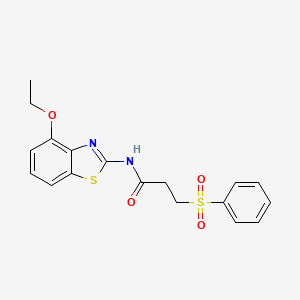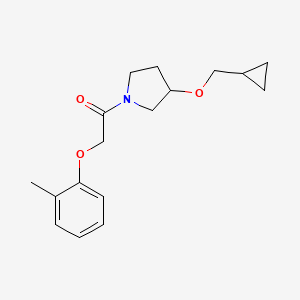
3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of a sulfonamide bond between the benzenesulfonyl group and the amine on the thiazole ring . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides for antidiabetic activity involves the coupling of benzenesulfonamide with a benzothiazole derivative . These methods could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For instance, the crystal structure of a related compound, N-(3-Methoxybenzoyl)benzenesulfonamide, was determined by X-ray diffraction, revealing the dihedral angles between the benzene rings and the presence of hydrogen bonds . The molecular structure of the compound would likely exhibit similar features, such as planarity or non-planarity between the rings, and potential hydrogen bonding sites.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions. For example, Lewis acid-promoted reactions of benzenesulfonamide derivatives can lead to complex products with multiple asymmetric centers . The compound may also undergo reactions typical of sulfonamides, such as nucleophilic substitution or condensation with aldehydes or ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzene rings. Compounds with electron-donating groups, like methoxy, may exhibit different solubility patterns compared to those with electron-withdrawing groups . The presence of the ethoxy group on the benzothiazole ring of the compound would affect its physical properties and potentially its bioactivity profile.
Relevant Case Studies
Several of the papers provided discuss the bioactivity of benzenesulfonamide derivatives. For instance, compounds with a benzenesulfonamide moiety have been evaluated for their antidiabetic activity , antitumor activity , and as inhibitors of enzymes like carbonic anhydrase . These studies provide a context for the potential applications of the compound , suggesting that it could be investigated for similar biological activities.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
The synthesis and characterization of new benzenesulfonamide derivatives substituted with Schiff base groups have been explored for their potential in photodynamic therapy. These compounds, including variations substituted with zinc(II) phthalocyanine, demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful as Type II photosensitizers for cancer treatment in photodynamic therapy. Their remarkable photophysical and photochemical properties suggest a significant potential for these compounds in medical applications, particularly in treating cancer through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable activity and selectivity toward specific cancer cell lines, including non-small cell lung cancer and melanoma, indicating their potential as effective antitumor agents. The research highlights the importance of the benzothiazol moiety in enhancing the antitumor efficacy of these sulfonamide derivatives (Sławiński & Brzozowski, 2006).
Antidiabetic Activity
Research into N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has shown significant in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. These compounds have exhibited a notable reduction in plasma glucose levels, suggesting their potential as antidiabetic agents. The study provides insights into the mechanism of action of these compounds, highlighting their inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, which plays a critical role in glucose metabolism (Moreno-Díaz et al., 2008).
Environmental Occurrence and Analysis
Benzenesulfonamide derivatives, along with benzotriazoles and benzothiazoles, are recognized as emerging organic pollutants due to their widespread use and persistence in the environment. Studies have focused on developing analytical methods for their detection in water and soil, assessing their occurrence, and understanding their behavior during sewage treatment. These compounds have been classified as ubiquitous water contaminants, underlining the need for monitoring their environmental presence and assessing potential risks associated with their persistence (Herrero et al., 2014).
Endothelin Antagonism for Cerebral Vasospasm Prevention
Studies on biphenylsulfonamide derivatives have identified them as novel endothelin-A (ETA) selective antagonists with potential therapeutic applications in preventing subarachnoid hemorrhage-induced cerebral vasospasm. By inhibiting the pressor effect caused by endothelin-1, these compounds have shown promise in reducing the constriction of blood vessels, indicating their potential in treating conditions related to endothelin-induced vasospasm (Murugesan et al., 1998).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-2-24-14-9-6-10-15-17(14)20-18(25-15)19-16(21)11-12-26(22,23)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHSYDRNIIPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B2545372.png)

![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2545374.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2545375.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)
![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2545386.png)